3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the trifluoromethyl group and the oxadiazole ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Azetidinemethanol hydrochloride: Another compound with an azetidine ring, used in the synthesis of human rhinovirus inhibitors.
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride: A compound with similar structural features, used in various chemical syntheses.
Uniqueness
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2639455-28-8 |
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Molecular Formula |
C6H7ClF3N3O |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.